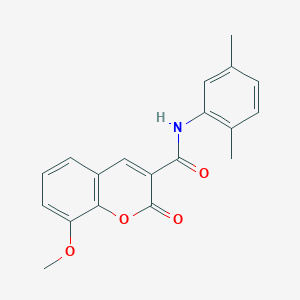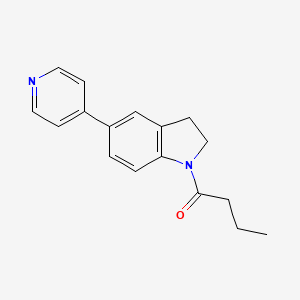
1-(5-(吡啶-4-基)吲哚啉-1-基)丁烷-1-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(5-(Pyridin-4-yl)indolin-1-yl)butan-1-one is a compound that features an indole core structure, which is a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The presence of the pyridine ring further enhances its potential biological activities.
科学研究应用
1-(5-(Pyridin-4-yl)indolin-1-yl)butan-1-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antiviral, anticancer, and antimicrobial activities.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of pharmaceuticals and agrochemicals
准备方法
Synthetic Routes and Reaction Conditions
One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . The pyridine ring can be introduced through various coupling reactions, such as Suzuki or Heck coupling, using appropriate pyridine derivatives.
Industrial Production Methods
Industrial production of indole derivatives often involves large-scale Fischer indole synthesis due to its efficiency and high yield. The reaction conditions are optimized to ensure the purity and consistency of the final product. Advanced techniques like continuous flow synthesis may also be employed to enhance production efficiency and scalability .
化学反应分析
Types of Reactions
1-(5-(Pyridin-4-yl)indolin-1-yl)butan-1-one undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form oxindole derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used for reduction reactions.
Substitution: Electrophilic reagents such as halogens or nitro compounds are used under acidic or basic conditions.
Major Products
The major products formed from these reactions include oxindole derivatives, alcohols, and various substituted indole compounds, depending on the specific reagents and conditions used .
作用机制
The mechanism of action of 1-(5-(Pyridin-4-yl)indolin-1-yl)butan-1-one involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating their activity. The pyridine ring may enhance binding affinity and specificity. These interactions can lead to the inhibition of viral replication, induction of apoptosis in cancer cells, or disruption of microbial cell walls .
相似化合物的比较
Similar Compounds
1-(4-Pyridinyl)-1-butanone: Similar structure but lacks the indole core.
Indole-3-acetic acid: Contains the indole core but has different functional groups.
4-Butyrylpyridine: Contains the pyridine ring but lacks the indole core.
Uniqueness
1-(5-(Pyridin-4-yl)indolin-1-yl)butan-1-one is unique due to the combination of the indole and pyridine rings, which confer a broad spectrum of biological activities. This dual functionality makes it a versatile compound for various scientific and industrial applications .
属性
IUPAC Name |
1-(5-pyridin-4-yl-2,3-dihydroindol-1-yl)butan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O/c1-2-3-17(20)19-11-8-15-12-14(4-5-16(15)19)13-6-9-18-10-7-13/h4-7,9-10,12H,2-3,8,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPWYRKBCBAHYLF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CCC2=C1C=CC(=C2)C3=CC=NC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
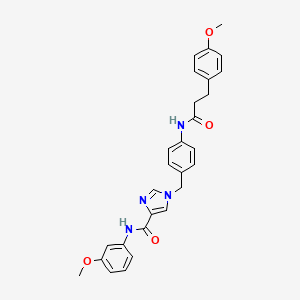
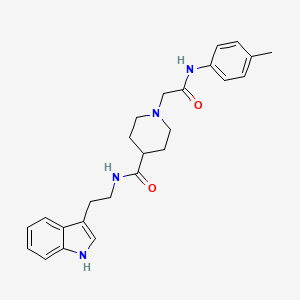
![2-amino-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylic acid hydrochloride](/img/structure/B2391398.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,5-dimethoxybenzamide](/img/structure/B2391399.png)
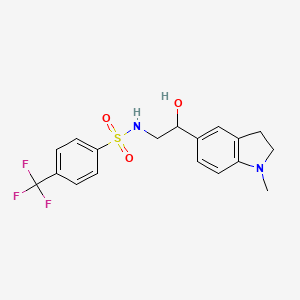
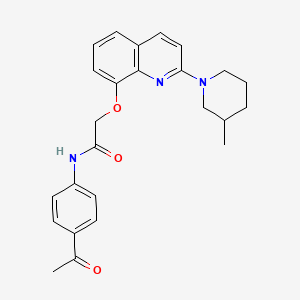
![Tert-butyl 1-cyano-1-(hydroxymethyl)-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B2391404.png)
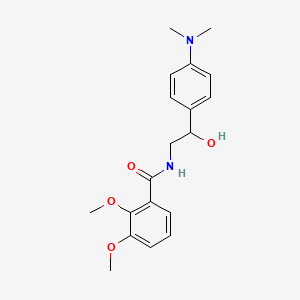
![N-(cyanomethyl)-3-methanesulfonyl-N-propylimidazo[1,5-a]pyridine-1-carboxamide](/img/structure/B2391407.png)
![4-((1-(4-fluorobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-isopentylcyclohexanecarboxamide](/img/structure/B2391408.png)
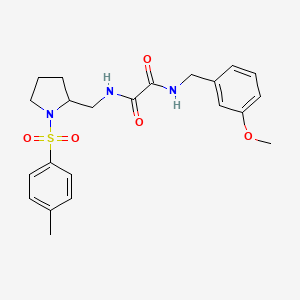
![N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3-(furan-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2391413.png)
